N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Position 3: A methyl group.
- Position 7: A 4-methylphenyl substituent.
- Position 2: A sulfanyl (-S-) bridge connecting the core to an acetamide group, which is further linked to a 3,4-dimethylphenyl moiety.
This compound’s design leverages the thienopyrimidinone scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The acetamide-thioether linkage and aromatic substituents are critical for modulating solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-8-17(9-6-14)19-12-30-22-21(19)26-24(27(4)23(22)29)31-13-20(28)25-18-10-7-15(2)16(3)11-18/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYQUQNTCSWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. A study highlighted the synthesis of several pyrimidine derivatives and their evaluation against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring significantly influenced the antibacterial activity, suggesting that similar modifications in N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could enhance its effectiveness as an antimicrobial agent .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. In vitro evaluations have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific mechanisms of action often involve interference with DNA synthesis and repair processes.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have shown that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can lead to enhanced potency against target pathogens or cancer cells. For example, substituents such as halogens or alkoxy groups have been associated with increased antibacterial and anticancer activities .
Potential as a Drug Candidate
Given its unique structure and biological activity profile, this compound is a promising candidate for further development in drug discovery programs. The compound's ability to interact with key biological targets makes it a suitable subject for high-throughput screening in pharmaceutical research aimed at discovering novel therapeutic agents.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Antibacterial Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness based on structural modifications .
- Anticancer Screening : In a recent study focusing on drug libraries for anticancer properties, compounds similar to this compound were screened against multicellular spheroids to assess their cytotoxic potential .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological properties. The structural formula is as follows:
| Property | Value |
|---|---|
| Molecular Weight | 463.61 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C24H23N3O2S2/c1-14... |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidine have shown efficacy against Mycobacterium tuberculosis and other pathogens. A study demonstrated that modifications in the thienopyrimidine structure can enhance antitubercular activity significantly at concentrations as low as 6.25 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines. For example, compounds with similar structures have been tested against leukemia cells, where they inhibited proliferation effectively at concentrations ranging from 0.3 to 1.2 µM .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Thienopyrimidine derivatives often modulate enzyme activity or inhibit specific signaling pathways critical for cell survival and proliferation. The exact mechanism involves binding to targets such as kinases or receptors involved in cancer progression or microbial resistance .
Case Studies
-
Antitubercular Activity Study
- Objective : To evaluate the efficacy of thienopyrimidine derivatives against M. tuberculosis.
- Method : Compounds were screened at varying concentrations.
- Results : Several derivatives showed enhanced activity compared to standard treatments, indicating the potential for developing new antitubercular agents .
- Anticancer Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
